molecular formula C16H14N2O B7505631 2-Methyl-3-(phenoxymethyl)quinoxaline

2-Methyl-3-(phenoxymethyl)quinoxaline

Cat. No.: B7505631
M. Wt: 250.29 g/mol
InChI Key: LHZIQMKMMKYAKX-UHFFFAOYSA-N
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Description

2-Methyl-3-(phenoxymethyl)quinoxaline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse pharmacological properties. The compound consists of a quinoxaline core with a methyl group at the second position and a phenoxymethyl group at the third position. This structural modification imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(phenoxymethyl)quinoxaline typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone. One common method is the reaction of ortho-phenylenediamine with 2-methyl-3-(phenoxymethyl)benzaldehyde in the presence of a catalyst such as piperidine. The reaction is usually carried out in a solvent like methanol under reflux conditions to yield the desired quinoxaline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(phenoxymethyl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Scientific Research Applications

2-Methyl-3-(phenoxymethyl)quinoxaline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(phenoxymethyl)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, disrupting cellular signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    2-Methylquinoxaline: Lacks the phenoxymethyl group.

    3-Phenoxymethylquinoxaline: Lacks the methyl group at the second position.

Uniqueness

2-Methyl-3-(phenoxymethyl)quinoxaline is unique due to the presence of both the methyl and phenoxymethyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-methyl-3-(phenoxymethyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12-16(11-19-13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZIQMKMMKYAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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